Antihypertensive agent 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antihypertensive Agent 2 is a pharmacological compound used to manage hypertension, a condition characterized by elevated blood pressure. Hypertension is a major risk factor for cardiovascular diseases, including stroke and heart attack. This compound works by targeting specific pathways involved in blood pressure regulation, thereby helping to maintain optimal blood pressure levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antihypertensive Agent 2 involves multiple steps, including condensation, esterification, deprotection, and amidation. The initial raw material, such as borneol, undergoes a series of chemical reactions to form the final compound. The reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Antihypertensive Agent 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced efficacy and reduced side effects. These derivatives are further tested for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Antihypertensive Agent 2 has a wide range of scientific research applications:

Chemistry: In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Researchers explore its reactivity and interactions with other chemical entities to gain insights into its behavior under different conditions .

Biology: In biology, this compound is used to investigate its effects on cellular processes and signaling pathways. Studies focus on understanding how the compound influences gene expression, protein function, and cellular metabolism .

Medicine: In medicine, the primary application of this compound is in the treatment of hypertension. Clinical trials and pharmacological studies assess its efficacy, safety, and potential side effects. The compound is also explored for its potential benefits in managing other cardiovascular conditions .

Industry: In the pharmaceutical industry, this compound is used in the development of new antihypertensive drugs. Its derivatives are tested for improved therapeutic profiles, and the compound serves as a reference standard for quality control and regulatory compliance .

Mechanism of Action

Antihypertensive Agent 2 exerts its effects by targeting specific molecular pathways involved in blood pressure regulation. The compound primarily acts on the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in maintaining blood pressure homeostasis .

Molecular Targets and Pathways:

Angiotensin-Converting Enzyme (ACE): this compound inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

Angiotensin II Receptors: The compound blocks angiotensin II receptors, reducing vasoconstriction and promoting vasodilation.

Aldosterone Secretion: By inhibiting aldosterone secretion, this compound reduces sodium and water retention, leading to decreased blood volume and pressure.

Comparison with Similar Compounds

Valsartan: Another ARB known for its efficacy in reducing blood pressure but with a distinct safety profile.

Uniqueness: Antihypertensive Agent 2 stands out due to its dual action on both ACE and angiotensin II receptors, providing a comprehensive approach to blood pressure management. Its unique chemical structure allows for better efficacy and reduced side effects compared to other antihypertensive agents .

Properties

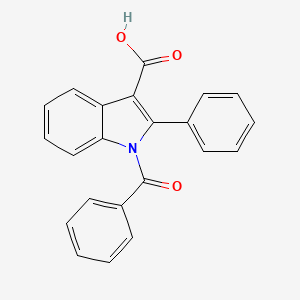

Molecular Formula |

C22H15NO3 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

1-benzoyl-2-phenylindole-3-carboxylic acid |

InChI |

InChI=1S/C22H15NO3/c24-21(16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)19(22(25)26)20(23)15-9-3-1-4-10-15/h1-14H,(H,25,26) |

InChI Key |

RBCABMGWAVHWIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(=O)C4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)

![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)

![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)